Selective P-gp Inhibition: 2-(4-Methoxyphenyl)hydrazinecarbothioamide Exhibits Non-Substrate P-gp Inhibitor Profile Distinct from Standard P-gp Substrates
2-(4-Methoxyphenyl)hydrazinecarbothioamide has been identified as a potential selective P-gp inhibitor that is not transported by P-gp, a property confirmed in vivo using PET imaging with P-gp knockout and wild-type animals [1]. In contrast, the well-characterized P-gp inhibitor tariquidar did not alter the compound's uptake across the blood-brain barrier, indicating a fundamentally different interaction mechanism with the efflux transporter [1]. This non-substrate inhibitor profile is rare among thiosemicarbazides and contrasts sharply with standard P-gp substrates which are actively effluxed, limiting their central nervous system exposure.
| Evidence Dimension | P-gp substrate status and brain uptake modulation |
|---|---|
| Target Compound Data | Not transported by P-gp; brain uptake unaltered by tariquidar pretreatment |
| Comparator Or Baseline | Typical P-gp substrates (e.g., tariquidar-sensitive tracers) exhibit increased brain uptake upon tariquidar co-administration |
| Quantified Difference | Qualitative difference: target compound lacks substrate behavior observed for comparator class |
| Conditions | In vivo PET imaging in wild-type and P-gp knockout mice; pre-treatment with tariquidar |
Why This Matters
This distinct P-gp interaction profile positions the compound as a valuable tool for studying non-substrate P-gp modulation and potentially for co-administration strategies to bypass multidrug resistance without itself being effluxed.
- [1] Leiden University Scholarly Publications. (n.d.). (4-methoxyphenyl)hydrazine-carbothioamide as a potential selective P-gp inhibitor. View Source
